Fmoc-L-isoleucine

Catalog No.
S714517
CAS No.
71989-23-6
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-isoleucine

CAS Number

71989-23-6

Product Name

Fmoc-L-isoleucine

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

QXVFEIPAZSXRGM-DJJJIMSYSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-L-isoleucine;Fmoc-Ile-OH;71989-23-6;N-Fmoc-L-isoleucine;N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine;Fmoc-L-Ile-OH;Fmoc-D-Ile-OH;(2S,3S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-METHYLPENTANOICACID;QXVFEIPAZSXRGM-DJJJIMSYSA-N;N-Fmoc-Ile-OH(N-Fmoc-L-isoleucine);ST059587;9-FLUORENYLMETHOXYCARBONYL-L-ISOLEUCINE;N-alpha-Fmoc-L-isoleucine;L-Isoleucine,FMOCprotected;(2S,3S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-methylpentanoicacid;Fmoc-D-lle-OH;FMOC-ILE;PubChem10493;PubChem12403;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]isoleucine;FMOC-L-ILE;N-FMOC-ILE-OH;N-FMOC-L-ILE;AC1MC5C2

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis

Fmoc-L-isoleucine serves as a building block for the creation of peptides and proteins through a technique called solid-phase peptide synthesis (SPPS) [, ]. This process involves the sequential attachment of protected amino acid units, including Fmoc-L-isoleucine, to a solid resin support. The Fmoc group acts as a temporary protecting group for the isoleucine's amino group, allowing for specific attachment of subsequent amino acids while preventing undesired side reactions []. Once the entire peptide sequence is constructed, the Fmoc group and other protecting groups are removed, yielding the final peptide product [].

Peptide-Based Drug Discovery

Due to its role in peptide synthesis, Fmoc-L-isoleucine finds application in peptide-based drug discovery, where researchers design and synthesize novel peptides with potential therapeutic properties []. By incorporating Fmoc-L-isoleucine into specific peptide sequences, scientists can explore the impact of this amino acid on the peptide's activity and potential for drug development [].

Fmoc-L-isoleucine is a derivative of the amino acid isoleucine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its chemical formula is C21H23NO4, and it has a molar mass of 353.41 g/mol. The Fmoc group is widely used in peptide synthesis as a protective group for the amino functionality, allowing for selective reactions at other sites on the molecule while preventing unwanted side reactions. The compound typically appears as a white to off-white powder and has a melting point of approximately 149 °C .

  • Fmoc-L-isoleucine should be handled with care following general laboratory safety guidelines for organic compounds.
  • Specific safety data sheets (SDS) from suppliers should be consulted for detailed information on hazards, handling, storage, and disposal [].

Please note:

  • This analysis focuses on the scientific research aspects of Fmoc-L-isoleucine.
  • There is no known mechanism of action for this compound outside of its role in peptide synthesis.
Primarily due to its amino and carboxyl functional groups. Key reactions include:

  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to regenerate the free amino group, which can then participate in further peptide bond formation.
  • Peptide Bond Formation: Fmoc-L-isoleucine can react with activated carboxylic acids or other amino acids to form peptide bonds, facilitating the synthesis of larger peptides and proteins .
  • Coupling Reactions: It can be used in coupling reactions with other amino acids or peptidomimetics, often employing coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the reaction.

The synthesis of Fmoc-L-isoleucine typically involves:

  • Protection of Isoleucine: The amino group of isoleucine is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine), resulting in the formation of Fmoc-L-isoleucine.
  • Purification: The product is purified through techniques such as recrystallization or chromatography to achieve high purity levels (>98%) .
  • Characterization: The final compound is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity .

Fmoc-L-isoleucine is primarily used in:

  • Peptide Synthesis: It serves as a key building block for synthesizing peptides through solid-phase peptide synthesis (SPPS) and solution-phase methods.
  • Drug Development: As an intermediate in pharmaceutical chemistry, it contributes to the development of peptide-based drugs and therapeutics.
  • Research: Used in studies involving protein engineering and modification due to its ability to introduce specific functionalities into peptide chains .

Studies exploring the interactions of Fmoc-L-isoleucine with other compounds are essential for understanding its role in biological systems. These studies often focus on:

  • Binding Affinities: Investigating how peptides containing Fmoc-L-isoleucine bind to receptors or enzymes.
  • Stability Assessments: Examining how modifications with Fmoc affect the stability and conformation of peptides under physiological conditions.
  • Biocompatibility: Evaluating how Fmoc-L-isoleucine derivatives interact with cellular systems and their potential toxicity profiles .

Fmoc-L-isoleucine shares similarities with other amino acid derivatives that also utilize protective groups for peptide synthesis. Notable similar compounds include:

  • Fmoc-L-leucine: Another branched-chain amino acid derivative used similarly in peptide synthesis but differs by having an additional methyl group on its side chain.
  • Fmoc-L-valine: A simpler branched-chain amino acid derivative that lacks the additional methylene group found in isoleucine.
  • Boc-L-isoleucine: Uses a tert-butyloxycarbonyl protecting group instead of Fmoc, which offers different reactivity patterns during synthesis.

Comparison Table

CompoundStructure FeaturesUnique Properties
Fmoc-L-isoleucineFluorenylmethoxycarbonylUsed widely in SPPS for complex peptides
Fmoc-L-leucineSimilar protective groupLarger side chain affecting hydrophobicity
Fmoc-L-valineSmaller side chainLess steric hindrance than isoleucine
Boc-L-isoleucinetert-ButyloxycarbonylDifferent deprotection conditions

This comparison highlights the unique positioning of Fmoc-L-isoleucine within the context of peptide chemistry, emphasizing its utility in synthesizing complex bioactive molecules while contrasting it with similar compounds that may serve alternative roles or exhibit different properties during

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71989-23-6

Dates

Modify: 2023-08-15

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